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Compound of Interest

Compound Name: MG 149

Cat. No.: B609011 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of MG 149, a selective inhibitor of

the MYST family of histone acetyltransferases (HATs), specifically targeting Tip60 (KAT5) and

Males absent on the first (MOF or KAT8). This document summarizes its performance against

other HAT inhibitors, supported by experimental data, and details its mechanism of action

within key signaling pathways.

Comparative Efficacy and Selectivity of MG 149
MG 149, a novel analog of anacardic acid, demonstrates potent and selective inhibition of the

MYST family of HATs.[1] Its inhibitory activity has been quantified against several HATs,

showcasing its selectivity profile. The table below summarizes the half-maximal inhibitory

concentrations (IC50) of MG 149 against various HATs compared to other known inhibitors.
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Inhibitor Target HAT IC50 (µM) Selectivity Notes

MG 149 Tip60 (KAT5) 74
Selective for MYST

family HATs.[2][3]

MOF (KAT8) 47
Similar potency for

MOF and Tip60.[2][3]

PCAF >200
Little to no inhibition of

PCAF and p300.[2]

p300 >200
Little to no inhibition of

PCAF and p300.[2]

Anacardic Acid p300 ~8.5
Non-selective, also

inhibits PCAF.[4]

PCAF ~5
Non-selective, also

inhibits p300.[4]

NU9056 Tip60 (KAT5) 2

Described as selective

for Tip60 over MOF,

p300, and PCAF.[5][6]

TH1834 Tip60 (KAT5) Not specified

Described as a

specific Tip60

inhibitor, does not

affect MOF activity.[5]

[7]

C646 p300/CBP 0.4
Highly selective for

p300/CBP.[8]

Table 1: Comparative IC50 Values of MG 149 and Other HAT Inhibitors. This table summarizes

the inhibitory concentrations of various HAT inhibitors, highlighting the selectivity of MG 149 for

the MYST family of histone acetyltransferases.
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MG 149 exerts its effects by targeting the acetyl-CoA binding site of Tip60 and MOF.[3][9] This

inhibition modulates several critical cellular signaling pathways implicated in disease, including

the p53, NF-κB, and PINK1/Parkin pathways.

The p53 Signaling Pathway
MG 149 has been shown to inhibit the p53 pathway.[3][9] Specifically, research indicates that

MG 149 can suppress MOF-mediated acetylation of p53 at lysine 120 (p53K120ac).[9][10] This

acetylation is a crucial step in the activation of p53-mediated apoptosis. By inhibiting this

process, MG 149 can attenuate X-ray radiation-induced apoptosis in cardiomyocytes.[9][10]
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Figure 1: MG 149 in the p53 Signaling Pathway. This diagram illustrates how MG 149 inhibits

MOF-mediated p53 acetylation, thereby attenuating apoptosis.

The NF-κB Signaling Pathway
MG 149 also demonstrates inhibitory effects on the NF-κB signaling pathway, a key regulator of

inflammation.[3][11] While the precise mechanism of MG 149's action on this pathway is still

under investigation, it is known that Tip60 acts as a co-activator for several NF-κB target genes

through its interaction with the p65 subunit.[11] By inhibiting Tip60, MG 149 likely disrupts this

co-activation, leading to a reduction in the expression of pro-inflammatory genes.
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Click to download full resolution via product page

Figure 2: MG 149's Role in the NF-κB Pathway. This diagram shows the potential mechanism

of MG 149 in inhibiting NF-κB-mediated gene transcription by targeting Tip60.

The PINK1/Parkin-Mediated Mitophagy Pathway
MG 149 has been observed to block PINK1 kinase activity and inhibit the activation of the

PINK1/Parkin pathway.[2] This pathway is crucial for mitochondrial quality control, where

damaged mitochondria are cleared through a process called mitophagy. The stabilization of

PINK1 on the outer mitochondrial membrane initiates a signaling cascade that recruits the E3

ubiquitin ligase Parkin, leading to the ubiquitination of mitochondrial proteins and subsequent

autophagic degradation. The inhibition of this pathway by MG 149 can induce mitochondrial

depolarization.[2]
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Figure 3: MG 149 and the PINK1/Parkin Pathway. This diagram illustrates how MG 149 blocks

PINK1 kinase activity, a key step in the initiation of mitophagy.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are generalized protocols for key experiments involving HAT inhibitors like MG 149, based on

commonly cited methodologies.

In Vitro Histone Acetyltransferase (HAT) Assay
This protocol outlines a common method for measuring the inhibitory activity of compounds

against a specific histone acetyltransferase.
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Objective: To determine the IC50 value of MG 149 against a target HAT (e.g., Tip60 or MOF).

Materials:

Recombinant human Tip60 or MOF enzyme

Histone H3 or H4 peptide substrate

Acetyl-Coenzyme A (Acetyl-CoA), [³H]-labeled

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

MG 149 and other control inhibitors

Scintillation cocktail and counter

Procedure:

Prepare a reaction mixture containing the assay buffer, histone peptide substrate, and the

recombinant HAT enzyme.

Add varying concentrations of MG 149 (or control inhibitor) to the reaction mixture. A vehicle

control (e.g., DMSO) should also be included.

Initiate the reaction by adding [³H]-labeled Acetyl-CoA.

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

Wash the paper discs extensively with a wash buffer (e.g., 50 mM sodium

carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]Acetyl-CoA.

Air-dry the paper discs and place them in scintillation vials with a scintillation cocktail.

Measure the radioactivity using a scintillation counter.

Calculate the percentage of inhibition for each concentration of MG 149 and determine the

IC50 value by plotting the data.
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Cellular Apoptosis Assay (Annexin V/PI Staining)
This protocol describes how to assess the effect of MG 149 on apoptosis in a cell line of

interest.[12]

Objective: To quantify the induction of apoptosis by MG 149 in a specific cell line (e.g., NCI-

H226).[12]

Materials:

Cell line of interest (e.g., NCI-H226)

Complete cell culture medium

MG 149

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and binding buffer)

Phosphate-buffered saline (PBS)

Flow cytometer

Procedure:

Seed the cells in appropriate culture plates and allow them to adhere overnight.

Treat the cells with varying concentrations of MG 149 (e.g., 2.5 µM, 5 µM) for the desired

time points (e.g., 24 and 48 hours).[12] Include a vehicle-treated control.

Harvest the cells by trypsinization and wash them with cold PBS.

Resuspend the cells in the provided binding buffer.

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's

instructions.

Incubate the cells in the dark at room temperature for 15 minutes.
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Analyze the stained cells using a flow cytometer.

Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early

apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin

V-/PI+).

In Vivo Experimental Design for Hypertension Studies
This outlines a general approach for evaluating the in vivo efficacy of MG 149 in a mouse

model of chronic restraint stress (CRS)-induced hypertension.[2]

Objective: To assess the ability of MG 149 to reverse CRS-induced hypertension in mice.

Animal Model: Male C57BL/6J mice.

Experimental Groups:

Control group (no CRS, vehicle treatment)

CRS group (vehicle treatment)

CRS + MG 149 treatment group

Procedure:

Induce chronic restraint stress in the designated groups by placing mice in well-ventilated

restrainers for a specified duration daily (e.g., 6 hours/day) for a period of several weeks.

After the induction of hypertension, begin treatment with MG 149. Administer MG 149 via

intraperitoneal (i.p.) injection at a specified dose (e.g., 1.6 mg/kg) once daily for a defined

period (e.g., 14 days).[2] The control and CRS groups should receive vehicle injections.

Monitor systolic blood pressure and heart rate non-invasively using a tail-cuff system at

regular intervals throughout the study.

At the end of the treatment period, euthanize the animals and collect relevant tissues (e.g.,

brain regions, heart, arteries) for further molecular analysis (e.g., Western blotting for

pathway-related proteins, gene expression analysis).
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Figure 4: In Vivo Experimental Workflow. A flowchart depicting the key stages of an in vivo

study investigating the effects of MG 149 on hypertension.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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